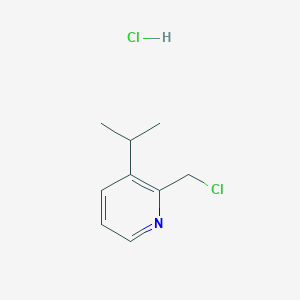

2-(Chloromethyl)-3-isopropylpyridine hydrochloride

描述

2-(Chloromethyl)-3-isopropylpyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group and an isopropyl group. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. It is often used in organic synthesis and has applications in the pharmaceutical and chemical industries.

属性

IUPAC Name |

2-(chloromethyl)-3-propan-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-7(2)8-4-3-5-11-9(8)6-10;/h3-5,7H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMLVGIOYKRTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-isopropylpyridine hydrochloride typically involves the chloromethylation of 3-isopropylpyridine. One common method includes the reaction of 3-isopropylpyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the pyridine ring. The reaction is usually carried out under acidic conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through crystallization or distillation to achieve the desired purity.

化学反应分析

Types of Reactions

2-(Chloromethyl)-3-isopropylpyridine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents attached to it.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce pyridine N-oxides.

科学研究应用

2-(Chloromethyl)-3-isopropylpyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(Chloromethyl)-3-isopropylpyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property makes it useful in the modification of proteins, nucleic acids, and other biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.

相似化合物的比较

Similar Compounds

2-(Chloromethyl)pyridine hydrochloride: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive.

3-(Chloromethyl)pyridine hydrochloride: The chloromethyl group is positioned differently, affecting its reactivity and the types of reactions it can undergo.

4-(Chloromethyl)pyridine hydrochloride: Similar to the 2- and 3- isomers but with different electronic and steric properties.

Uniqueness

2-(Chloromethyl)-3-isopropylpyridine hydrochloride is unique due to the presence of both the chloromethyl and isopropyl groups, which influence its reactivity and the types of reactions it can participate in. The isopropyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its overall stability.

生物活性

2-(Chloromethyl)-3-isopropylpyridine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a chloromethyl group and an isopropyl substituent, suggests a diverse range of interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_{14}ClN, and its structure includes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Chloromethyl Group : A reactive site that can participate in nucleophilic substitution reactions.

- Isopropyl Group : Enhances lipophilicity, potentially improving bioavailability.

The biological activity of 2-(Chloromethyl)-3-isopropylpyridine primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The chloromethyl group may inhibit enzyme activity by blocking substrate access.

- Receptor Modulation : The compound can influence receptor activity, potentially altering signaling pathways.

Biological Activities

Research highlights several notable biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that derivatives of pyridine compounds exhibit antibacterial and antifungal activities. The presence of the chloromethyl group enhances these effects by facilitating interactions with microbial enzymes.

- Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have shown IC50 values indicating significant inhibition of COX-1 and COX-2 activities.

- Neuropharmacological Potential : Some studies have explored the compound's effects on neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial enzymes | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Neuropharmacological | Modulation of neurotransmitter receptors |

Synthesis

The synthesis of 2-(Chloromethyl)-3-isopropylpyridine can be achieved through chlorination of 2-picoline using various reagents under controlled conditions. The following methods have been reported:

- Chlorination Method : Utilizing an acid acceptor in the presence of an inert solvent to yield the desired product while minimizing side reactions.

常见问题

Q. What are the optimal synthetic routes for preparing 2-(chloromethyl)-3-isopropylpyridine hydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation of a pyridine precursor. For example, reacting 3-isopropylpyridine with chloromethylating agents (e.g., chloromethyl chloride) under anhydrous conditions in a polar aprotic solvent like DMF at 60–80°C. Reaction progress can be tracked via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase). Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether . Key Parameters :

- Solvent selection (anhydrous DMF or THF).

- Temperature control (±2°C).

- Purity of intermediates (monitored by elemental analysis ).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns on the pyridine ring (e.g., δ 8.2–8.5 ppm for H-4 in pyridine derivatives) and chloromethyl group (δ 4.5–4.8 ppm) .

- FT-IR : Detect C-Cl stretching (~600–800 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- XRD : Resolve crystal structure and hydrogen bonding between the hydrochloride and pyridine nitrogen .

- Elemental Analysis : Verify Cl and N content (±0.3% deviation) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of the chloromethyl group .

- Handling : Use desiccants (silica gel) in storage vials. For aqueous solutions, prepare fresh and use within 24 hours to minimize degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Kinetic studies (e.g., using NaN₃ in DMSO) show second-order dependence, with steric hindrance from the 3-isopropyl group slowing reactivity. Computational DFT models (B3LYP/6-31G*) reveal a transition state with partial positive charge on the chloromethyl carbon, stabilized by the pyridine ring’s electron-withdrawing effect .

Q. How can researchers resolve contradictions in reported degradation products under acidic vs. alkaline conditions?

- Methodological Answer :

- Acidic Hydrolysis : Forms 3-isopropylpyridine and formaldehyde via protonation of the chloromethyl group (confirmed by GC-MS) .

- Alkaline Hydrolysis : Produces 3-isopropylpyridine methanolate, which oxidizes to carboxylic acids (LC-MS/MS analysis at pH >10) .

Resolution : Use controlled pH buffers and real-time monitoring (UV-Vis at 270 nm) to isolate degradation pathways .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : The chloromethyl group’s electrophilicity allows covalent binding to cysteine residues in enzymes like cytochrome P450.

- MD Simulations (GROMACS) : Simulate binding stability in aqueous environments, incorporating solvation effects and counterion interactions .

Q. How does structural modification of the isopropyl group affect physicochemical properties and bioactivity?

- Methodological Answer :

- LogP Studies : Replacing isopropyl with tert-butyl increases hydrophobicity (logP from 1.8 to 2.5), reducing aqueous solubility but enhancing membrane permeability .

- SAR Analysis : Isopropyl’s steric bulk limits off-target interactions in receptor binding assays (IC50 improved from 15 µM to 2 µM in kinase inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。